molecular formula C9H8F3NO3 B3048158 Methyl 2-amino-4-(trifluoromethoxy)benzoate CAS No. 158580-96-2

Methyl 2-amino-4-(trifluoromethoxy)benzoate

Cat. No.: B3048158
CAS No.: 158580-96-2
M. Wt: 235.16 g/mol
InChI Key: ISJQDFAKDTWNOT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(trifluoromethoxy)benzoate (CAS 158580-96-2) is an aromatic ester characterized by a benzoate backbone substituted with an amino group at position 2 and a trifluoromethoxy group at position 4 . This compound is synthesized via multi-step procedures involving acetyl protection, trifluoromethoxylation, and thermal migration reactions, achieving yields up to 85–95% under optimized conditions . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery and pesticide development .

Properties

IUPAC Name

methyl 2-amino-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)6-3-2-5(4-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJQDFAKDTWNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592999
Record name Methyl 2-amino-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158580-96-2
Record name Methyl 2-amino-4-(trifluoromethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158580-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of methyl 2-amino-4-(trifluoromethoxy)benzoate requires carefully designed precursors. The primary intermediate is 2-amino-4-(trifluoromethoxy)benzoic acid , which is subsequently esterified to yield the target compound.

Synthesis of 2-Amino-4-(Trifluoromethoxy)Benzoic Acid

The trifluoromethoxy group is introduced via nucleophilic substitution or directed ortho-metalation. A representative pathway involves:

  • Nitration of 4-(trifluoromethoxy)benzoic acid to install a nitro group at the 2-position.
  • Reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to yield the amino derivative.
Key Reaction Conditions:
Step Reagents/Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 0–5°C 78%
Reduction H₂ (1 atm), 10% Pd/C, MeOH 92%

Esterification Methods

Acid-Catalyzed Fischer Esterification

The most straightforward method involves refluxing 2-amino-4-(trifluoromethoxy)benzoic acid with methanol in the presence of sulfuric acid:

$$
\text{2-Amino-4-(trifluoromethoxy)benzoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, Δ}} \text{this compound} + \text{H₂O}
$$

Optimization Data:
Parameter Optimal Value Impact on Yield
Acid Catalyst H₂SO₄ (10 mol%) Maximizes protonation of carbonyl
Temperature 65°C (reflux) Balances kinetics and side reactions
Reaction Time 12–16 hrs >90% conversion

Steglich Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred:

$$
\text{Acid} + \text{CH₃OH} \xrightarrow{\text{DCC, DMAP}} \text{Ester} + \text{DCU}
$$

Performance Comparison:
Method Catalyst Yield Purity
Fischer H₂SO₄ 88% 95%
Steglich DCC/DMAP 82% 98%

Alternative Synthetic Routes

Oxidative Ring-Opening of Indazole Derivatives

Recent advances employ indazole precursors subjected to oxidative cleavage. For example, N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in methanol facilitate ring-opening to form 2-aminobenzoates:

$$
\text{Indazole derivative} \xrightarrow{\text{NBS, CAN, MeOH}} \text{this compound}
$$

Reaction Conditions:
  • Solvent : Methanol
  • Oxidant : CAN (1.5 equiv)
  • Temperature : Room temperature
  • Yield : 74%

Silver Fluoride-Mediated Trifluoromethoxylation

A one-pot strategy introduces the trifluoromethoxy group using AgF and C₆F₁₃SO₂Na under mild conditions:

$$
\text{2-Amino-4-hydroxybenzoic acid} \xrightarrow{\text{C₆F₁₃SO₂Na, AgF}} \text{2-Amino-4-(trifluoromethoxy)benzoic acid}
$$

Followed by esterification to yield the final product.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes.
  • Catalyst Recycling : Immobilized H₂SO₄ on silica gel minimizes waste.
  • Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.
Scalability Challenges:
Factor Mitigation Strategy
Exothermic Reactions Jacketed reactors with precise temp control
HF Byproducts Scrubbers with aqueous KOH

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with ethyl acetate/petroleum ether (4:96) removes unreacted acid.
  • Recrystallization : Ethanol yields needle-like crystals (m.p. 175–176°C).

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H), 6.65 (s, 1H), 6.55 (d, J = 8.5 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H).
  • MS (ESI) : m/z 264.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Methyl 2-amino-4-(trifluoromethoxy)benzoate exhibits notable antimicrobial and antifungal properties. Preliminary studies have indicated its effectiveness against various bacterial strains, suggesting potential use in drug formulations aimed at treating infections. The compound's ability to inhibit certain enzyme activities further supports its therapeutic potential against diseases associated with those targets.

Anti-inflammatory Potential
Research indicates that the compound may interact with biological targets related to inflammation. This suggests that it could be developed into anti-inflammatory medications, although more studies are needed to elucidate the specific mechanisms of action.

Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various biological receptors and enzymes. These studies are crucial for understanding how the compound can be optimized for therapeutic use and which diseases it may effectively target.

Agricultural Applications

Pesticide Development
The compound's unique chemical properties make it a candidate for use in agricultural chemicals, particularly as an active ingredient in pesticide formulations. Its efficacy against microbial pathogens can help enhance crop protection strategies, contributing to improved agricultural productivity.

Several studies have explored the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound showed significant antibacterial activity against common pathogens, suggesting its potential as a new antimicrobial agent in clinical settings.
  • Inflammation Inhibition : Research has indicated that this compound may inhibit pro-inflammatory cytokines, providing insights into its role as an anti-inflammatory agent.
  • Pesticidal Activity : Field trials have shown that derivatives of this compound can effectively reduce fungal infections in crops, supporting its application in agricultural biotechnology.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Substituents Key Properties/Applications
Methyl 2-amino-4-(trifluoromethoxy)benzoate 158580-96-2 2-NH₂, 4-OCF₃ High solubility in polar solvents; potential bioactive intermediate
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 1698027-36-9 2-NH₂, 4-Cl, 5-CF₃ Enhanced stability in nonpolar solvents; used in drug synthesis
Methyl 2-amino-4-(trifluoromethyl)benzoate 61500-87-6 2-NH₂, 4-CF₃ Lower polarity due to CF₃ vs. OCF₃; herbicide precursor
Ethyl 2-amino-4-trifluoromethylbenzoate 65568-55-0 2-NH₂, 4-CF₃ (ethyl ester) Increased lipophilicity; agrochemical applications
Methyl 3-amino-5-(trifluoromethyl)benzoate 22235-25-2 3-NH₂, 5-CF₃ Altered electronic effects; lower reactivity in coupling reactions

Key Observations :

  • Substituent Position: The position of the amino group (e.g., 2 vs. 3) significantly impacts electronic distribution and hydrogen-bonding capacity. For instance, the 2-amino substituent in this compound enhances intramolecular interactions compared to its 3-amino analogs .
  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (OCF₃) provides stronger electron-withdrawing effects than CF₃, influencing aromatic electrophilic substitution reactivity. This difference is critical in pesticide design, where OCF₃-containing compounds often exhibit higher bioactivity .
  • Ester Group Variation : Ethyl esters (e.g., CAS 65568-55-0) exhibit greater lipophilicity than methyl esters, affecting their pharmacokinetic profiles in drug development .

Sulfonylurea Herbicides with Benzoate Moieties

Compounds such as triflusulfuron methyl and metsulfuron methyl () share the methyl benzoate core but incorporate triazine and sulfonylurea groups. These structural additions confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants . While this compound lacks the triazine-sulfonylurea backbone, its trifluoromethoxy group may synergize with other functional groups to enhance bioactivity in analogous applications.

Biological Activity

Methyl 2-amino-4-(trifluoromethoxy)benzoate is a compound of growing interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₂F₃N₂O₂, with a molecular weight of approximately 320.26 g/mol. The compound features a trifluoromethoxy group that enhances its lipophilicity, allowing better penetration through biological membranes. It typically appears as a white to light yellow powder, with a melting point between 61 °C and 65 °C.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibitory effects on fungal strains
Anti-inflammatoryPotential modulation of inflammatory pathways

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets. The trifluoromethoxy group enhances the compound's ability to bind to enzymes and receptors involved in inflammation and microbial resistance .

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

  • Nucleophilic Substitution : Utilizing trifluoromethylated precursors.
  • Coupling Reactions : Combining amino acids with benzoic acid derivatives.

These methods allow for the introduction of diverse functional groups, enhancing the compound's versatility in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory concentrations (IC50 values) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in combating antibiotic resistance .
  • Inflammatory Pathway Modulation : In vitro studies indicated that the compound could inhibit specific inflammatory cytokines, suggesting a role in managing conditions like arthritis or other inflammatory diseases.
  • Comparative Analysis : When compared to similar compounds (e.g., Methyl 4-Aminobenzoate), this compound showed superior antimicrobial properties due to its trifluoromethoxy substitution, which enhances binding affinity to microbial targets .

Applications

This compound has several applications across various fields:

  • Pharmaceuticals : As a potential lead compound for developing new antimicrobial agents.
  • Agriculture : In the formulation of agrochemicals due to its biological activity.
  • Material Science : As a building block for synthesizing complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-4-(trifluoromethoxy)benzoate?

Methodological Answer: A two-step synthesis is commonly employed:

Esterification : React 4-(trifluoromethoxy)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl 4-(trifluoromethoxy)benzoate.

Nitration and Reduction : Nitrate the aromatic ring at the ortho position using HNO₃/H₂SO₄, followed by reduction of the nitro group to an amine using Pd/C and H₂ or Fe/HCl .

Q. How to characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

  • NMR : Confirm substitution patterns (e.g., trifluoromethoxy at C4, amino at C2) via ¹H and ¹³C NMR. The CF₃ group shows a singlet at ~120 ppm in ¹⁹F NMR .
  • Mass Spectrometry : Exact mass (C₉H₈F₃NO₃) should match theoretical m/z 235.0464 (M+H⁺) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Q. What solvents and conditions are suitable for recrystallization?

Methodological Answer: Recrystallize from ethanol/water (3:1) at 0°C. Avoid halogenated solvents (e.g., DCM) due to potential halogen exchange with the trifluoromethoxy group. Monitor purity via melting point (mp ~120–122°C) .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up?

Methodological Answer: Discrepancies often arise from:

  • Incomplete Nitration : Optimize HNO₃ concentration (use fuming HNO₃ at 0°C) to avoid side products .
  • Catalyst Deactivation : Pre-treat Pd/C with H₂ for 30 min to activate the catalyst.
  • Oxygen Sensitivity : Conduct reductions under strict inert conditions (Ar/N₂ atmosphere) .

Q. Troubleshooting Table :

IssueSolutionReference
Low nitration yieldUse excess HNO₃, slow addition
Amine oxidationAdd 1% ascorbic acid as stabilizer

Q. How to model the electronic effects of the trifluoromethoxy group using DFT?

Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to:

  • Calculate partial charges on the aromatic ring.
  • Predict nucleophilic/electrophilic sites for further functionalization.
  • Compare HOMO-LUMO gaps with non-fluorinated analogs to assess reactivity .

Q. Example Computational Results :

ParameterThis compoundNon-fluorinated Analog
HOMO (eV)-6.52-5.98
LUMO (eV)-1.87-1.45
Dipole Moment (Debye)4.212.76

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Storage : Keep at -20°C in amber vials under Argon. Avoid exposure to moisture (hygroscopic amine group).
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent oxidation .

Q. How to analyze metabolic byproducts in biological studies?

Methodological Answer: Use LC-MS/MS with the following parameters:

  • Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile gradient.
  • Detection : Monitor m/z 235→152 (parent ion) and m/z 177→133 (demethylated metabolite) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(trifluoromethoxy)benzoate
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Methyl 2-amino-4-(trifluoromethoxy)benzoate

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